
1-(4-甲氧基吲哚啉-1-基)-3-氯丙-1-酮
描述
3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one is a chemical compound characterized by its unique structure, which includes a chloro group, a methoxy group, and an indolinyl moiety
科学研究应用
Chemistry: In chemistry, 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets.
Medicine: In the medical field, 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one may be explored for its therapeutic properties. It could serve as a precursor for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
作用机制
Target of Action
The primary targets of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the functioning of the nervous system, particularly in the transmission of signals in the brain.
Mode of Action
3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one interacts with its targets, the NMDA-GluN2B receptors, and exhibits binding affinity to these receptors . This interaction results in significant protective effects against hydrogen peroxide-induced death of cells .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and inflammation. It shows significant protective effects against hydrogen peroxide-induced death of cells . It also dose-dependently lowers the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .
Pharmacokinetics
The compound’s effectiveness in reducing the cerebral infarction rate and improving neurological deficit scores in a rat model suggests that it has favorable bioavailability .
Result of Action
The molecular and cellular effects of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one’s action include significant protective effects against oxidative stress and inflammation . It can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in a rat model .
生化分析
Biochemical Properties
3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and thereby affecting cellular redox states . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been observed to protect against oxidative stress-induced cell death, suggesting its potential as a neuroprotective agent . Furthermore, it may influence the expression of genes involved in inflammatory responses, thereby modulating cellular responses to inflammation .
Molecular Mechanism
At the molecular level, 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity and function. For instance, it may inhibit or activate enzymes involved in oxidative stress pathways, thereby modulating cellular redox states . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and inflammatory pathways.
Dosage Effects in Animal Models
The effects of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, it has been observed to exert protective effects against oxidative stress and inflammation . At higher doses, it may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress and inflammatory responses, influencing metabolic flux and metabolite levels . For instance, it may modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox states .
Transport and Distribution
Within cells and tissues, 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments, thereby affecting its activity and function .
Subcellular Localization
The subcellular localization of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can modulate oxidative stress responses and influence cellular energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the indolinyl core. One common approach is the reaction of 4-methoxyindole with chloroacetic acid under specific conditions to introduce the chloro group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure to achieve the desired product.
化学反应分析
Types of Reactions: 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
相似化合物的比较
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide
Uniqueness: 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one stands out due to its specific structural features, which include the presence of both chloro and methoxy groups on the indolinyl core
属性
IUPAC Name |
3-chloro-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-11-4-2-3-10-9(11)6-8-14(10)12(15)5-7-13/h2-4H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMCCTMMFKINQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



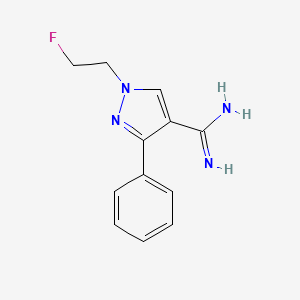
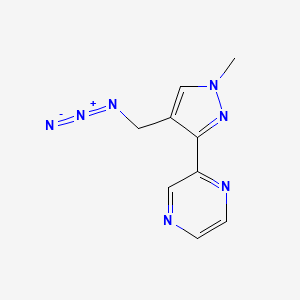
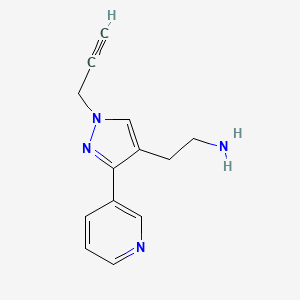
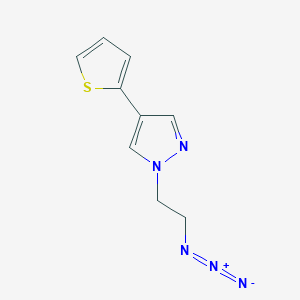
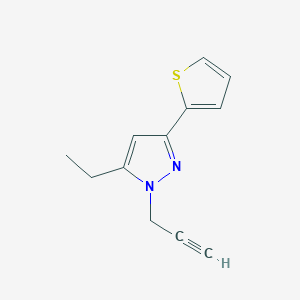
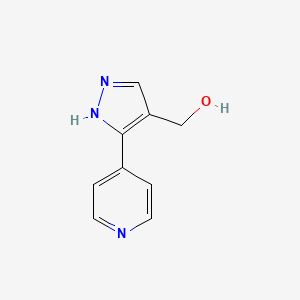
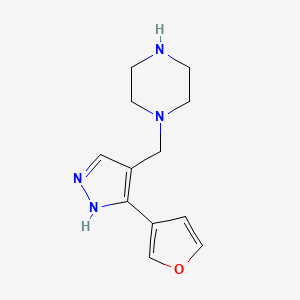
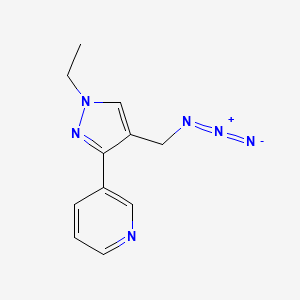
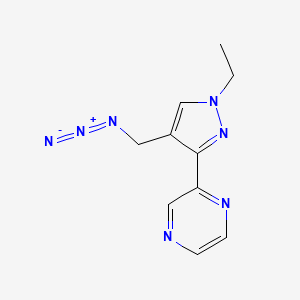

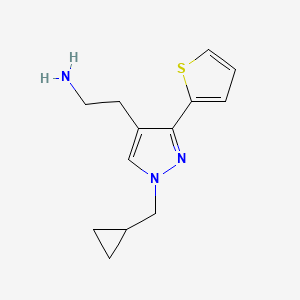
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490988.png)
![6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490989.png)
